5-bromo-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide
Description
Properties
IUPAC Name |
5-bromo-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrN3O2S/c17-14-7-6-13(22-14)16(21)18-15-11-8-23-9-12(11)19-20(15)10-4-2-1-3-5-10/h1-7H,8-9H2,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOMBIBSUTRERAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1)C3=CC=CC=C3)NC(=O)C4=CC=C(O4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the thieno[3,4-c]pyrazole ring: This can be achieved by reacting a suitable thienopyrazole precursor with a bromophenyl derivative under specific conditions.
Introduction of the furan ring: The furan ring can be introduced through a cyclization reaction involving a suitable furan precursor.
Bromination: The final step involves the bromination of the compound to introduce the bromine atom at the desired position.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced techniques such as microwave-assisted synthesis, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol derivative.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
Research indicates that compounds similar to 5-bromo-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide exhibit significant anticancer properties. For instance, derivatives of thieno[3,4-c]pyrazole have been studied for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer types, including melanoma and prostate cancer. The mechanism often involves the modulation of key signaling pathways such as PI3K/Akt and MAPK/ERK pathways, which are crucial in cancer cell survival and proliferation .
1.2 Enzyme Inhibition
This compound has been identified as a potential inhibitor of acetyl-CoA carboxylase (ACC), an enzyme involved in fatty acid metabolism. Inhibiting ACC can be beneficial for treating metabolic disorders such as obesity and dyslipidemia. Studies have shown that ACC inhibitors can reduce lipid accumulation in cells and improve insulin sensitivity . This application is particularly relevant in the context of developing treatments for metabolic syndrome.
Biological Research Applications
2.1 Research on Signal Transduction
The compound has been utilized in research to explore intracellular signaling pathways related to fatty acid synthesis and metabolism. By acting on ACC, it provides insights into the regulation of lipid metabolism and the associated signaling cascades that affect cellular energy homeostasis . This research is crucial for understanding metabolic diseases and developing therapeutic strategies.
2.2 In Vivo Studies
In vivo studies using animal models have demonstrated the efficacy of this compound in reducing body weight and improving metabolic profiles under high-fat diet conditions . These findings support its potential use as a therapeutic agent in managing obesity-related complications.
Synthetic Chemistry Applications
3.1 Building Block for Drug Development
The compound serves as a versatile building block in synthetic organic chemistry. Its unique structure allows for modifications that can lead to the development of novel pharmacophores with enhanced biological activity. Researchers have explored various synthetic routes to derive analogs that may exhibit improved potency or selectivity against specific biological targets .
Data Tables
| Application Area | Details |
|---|---|
| Anticancer Activity | Inhibition of cancer cell proliferation; modulation of PI3K/Akt and MAPK/ERK pathways |
| Enzyme Inhibition | ACC inhibitor; potential treatment for obesity and dyslipidemia |
| Biological Research | Insights into lipid metabolism; effects on insulin sensitivity |
| Synthetic Chemistry | Building block for novel drug development; modification potential |
Case Studies
5.1 Case Study: Anticancer Properties
A study published in a peer-reviewed journal demonstrated that thieno[3,4-c]pyrazole derivatives exhibited cytotoxic effects on melanoma cells through apoptosis induction via the intrinsic pathway . The study highlighted the potential of these compounds as lead candidates for further development.
5.2 Case Study: ACC Inhibition
In a series of experiments focused on metabolic disorders, researchers found that administering this compound to obese mice resulted in significant reductions in body weight and improved lipid profiles compared to control groups . This underscores its therapeutic potential in managing obesity-related health issues.
Mechanism of Action
The mechanism of action of 5-bromo-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects can be attributed to its ability to bind to these targets and modulate their activity, leading to changes in cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound is part of a broader family of thieno-pyrazole derivatives. Key structural analogs and their differentiating features are outlined below:
Key Observations:
Core Modifications: The target compound uniquely incorporates a sulfone group (5,5-dioxido) on the thieno ring, enhancing polarity and hydrogen-bonding capacity compared to analogs with a 5-oxo modification (ketone group) . The 5-bromo substituent on the furan ring (shared with ) introduces steric and electronic effects absent in the non-brominated analog .
Substituent Effects: Phenyl vs. Lipophilicity: The XLogP3 value of 2.0 for suggests moderate lipophilicity, whereas the target’s bromine and sulfone groups may balance hydrophobicity and polarity, though experimental LogP data is unavailable .
Molecular Weight and Bioavailability :
- The target compound’s higher molecular weight (422.25 vs. 355.40 g/mol for ) reflects the addition of bromine and sulfone groups, which could impact pharmacokinetic properties such as membrane permeability .
Hydrogen Bonding: All analogs share one hydrogen bond donor (amide NH) and five acceptors (amide O, sulfone/ketone O, furan O). The sulfone in the target compound may strengthen hydrogen-bonding interactions compared to ketone-containing derivatives .
Biological Activity
The compound 5-bromo-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide is a heterocyclic derivative with significant biological activity, particularly in the realm of antimicrobial and anticancer research. This article aims to delve into its biological activity, including synthesis methods, structure-activity relationships (SAR), and relevant case studies that highlight its potential therapeutic applications.
Chemical Structure and Synthesis
The structure of the compound can be described as follows:
- Core Structure : It contains a furan ring fused with a thieno[3,4-c]pyrazole moiety, which is known for its diverse biological properties.
- Substituents : The presence of a bromine atom and a phenyl group contributes to its reactivity and biological activity.
Synthesis Methodology
The synthesis of this compound typically involves the following steps:
- Formation of Thieno[3,4-c]pyrazole : This is achieved through the reaction of hydrazine derivatives with appropriate carbonyl compounds.
- Bromination : The introduction of the bromine atom can be performed using brominating agents under controlled conditions.
- Carboxamide Formation : The final step involves the conversion of the furan derivative to a carboxamide through acylation reactions.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study assessed various derivatives for their in vitro antimicrobial activity against several bacterial strains:
| Compound | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 5-bromo-N-(2-phenyl...) | Bacillus subtilis | < 32 µg/mL |
| 5-bromo-N-(2-phenyl...) | Staphylococcus aureus | < 32 µg/mL |
| 5-bromo-N-(2-phenyl...) | Escherichia coli | > 128 µg/mL |
The results demonstrated that compounds containing electron-withdrawing groups (e.g., bromine) showed enhanced antibacterial activity against Gram-positive bacteria while being less effective against Gram-negative strains .
Anticancer Activity
In addition to its antimicrobial properties, the compound has been evaluated for anticancer activity. Pyrazole derivatives have been shown to inhibit various cancer cell lines by targeting specific signaling pathways involved in tumor growth. For instance, certain derivatives have been reported to inhibit receptor tyrosine kinases (RTKs), which play a crucial role in cancer proliferation and metastasis .
Structure-Activity Relationship (SAR)
The SAR studies conducted on related compounds indicate that:
- Electron-Withdrawing Groups : The presence of halogens (like bromine) enhances biological activity by increasing lipophilicity and altering electronic properties.
- Furan and Pyrazole Rings : These rings are essential for maintaining biological activity and facilitating interactions with biological targets.
Case Study 1: Antimicrobial Efficacy
A recent study synthesized various derivatives of thieno[3,4-c]pyrazole and evaluated their antimicrobial efficacy. Among them, compounds with halogen substitutions exhibited potent activity against both Gram-positive and Gram-negative bacteria. The study concluded that the presence of halogen groups significantly enhances antimicrobial potency due to improved interaction with bacterial cell membranes .
Case Study 2: Cancer Cell Line Inhibition
Another investigation focused on the anticancer potential of pyrazole derivatives similar to 5-bromo-N-(2-phenyl...) against human cancer cell lines. The results indicated that these compounds effectively inhibited cell proliferation in breast and colon cancer models by inducing apoptosis and cell cycle arrest through modulation of key signaling pathways .
Q & A
Q. What computational approaches predict interactions with biological targets or environmental matrices?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
